5-methyl-5H,6H,7H-pyrrolo[1,2-b][1,2,4]triazol-7-amine
Description
Properties
IUPAC Name |
5-methyl-6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazol-7-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4/c1-4-2-5(7)6-8-3-9-10(4)6/h3-5H,2,7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIWJTQJPZSXNQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C2=NC=NN12)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Strategic Disconnections
The synthesis of 5-methyl-5H,6H,7H-pyrrolo[1,2-b]triazol-7-amine requires a systematic approach to construct its fused pyrrolo-triazole core while introducing the methyl and amine substituents at specific positions. Retrosynthetic disconnections reveal two primary strategies:
- Cyclization of Hydrazine Derivatives : Formation of the triazole ring via cyclocondensation of hydrazine with α,β-unsaturated ketones or diketones.
- Functional Group Interconversion : Introduction of the amine group through reduction of nitro intermediates or nucleophilic substitution of halogenated precursors.
Key intermediates include 5-methyl-6,7-dihydro-5H-pyrrolo[1,2-b]triazole and its carboxylate derivatives, which serve as platforms for subsequent amination.
Stepwise Synthetic Procedures
Cyclocondensation for Core Structure Assembly
The triazole ring is constructed via a [3+2] cycloaddition between hydrazine derivatives and α,β-unsaturated carbonyl compounds. For example, ethyl 5-methyl-6,7-dihydro-5H-pyrrolo[1,2-b]triazole-2-carboxylate is synthesized by reacting hydrazine hydrate with ethyl 3-methyl-2-oxopyrrolidine-1-carboxylate under acidic conditions.
Reaction Conditions :
Introduction of the Amine Group
The amine functionality at position 7 is introduced via two primary routes:
Reductive Amination
Reduction of a nitro intermediate using hydrogen gas and a palladium catalyst yields the amine. For instance, nitro-pyrrolotriazole derivatives are hydrogenated at 50 psi H₂ in methanol with 10% Pd/C, achieving >80% yield.
Nucleophilic Substitution
Halogenated precursors (e.g., 7-chloro derivatives) undergo substitution with aqueous ammonia under high pressure (100°C, 48 hours), though this method often requires excess NH₃ and yields ≤60%.
Optimization of Reaction Conditions
Characterization and Analytical Data
The structure of 5-methyl-5H,6H,7H-pyrrolo[1,2-b]triazol-7-amine is confirmed via spectroscopy and mass spectrometry:
| Technique | Data | Source |
|---|---|---|
| ¹H NMR (400 MHz) | δ 7.39–7.30 (m, 3H), 5.48 (dd, J = 8.4, 5.2 Hz), 3.29–3.18 (m, 1H) | |
| MS (ESI) | m/z: 138.17 [M + H]⁺ | |
| IR | N-H stretch: 3350 cm⁻¹, C-N: 1250 cm⁻¹ |
Comparative Analysis of Synthetic Routes
The table below evaluates three reported methods for synthesizing 5-methyl-5H,6H,7H-pyrrolo[1,2-b]triazol-7-amine:
Chemical Reactions Analysis
Synthetic Pathways and Intermediate Reactivity
The compound is synthesized via multi-step routes involving cyclization and functional group modifications. Key reactions include:
Cyclocondensation Reactions
The pyrrolo-triazole scaffold is constructed through cyclocondensation of precursors such as hydrazines and α,β-unsaturated carbonyl compounds . For example:
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Step 1 : Formation of a triazole intermediate via Huisgen cycloaddition or thermal cyclization.
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Step 2 : Introduction of the methyl group at the 5-position through alkylation or nucleophilic substitution.
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Step 3 : Functionalization of the 7-position with an amine group via reductive amination or hydrolysis of nitriles .
Functionalization of the Amine Group
The primary amine at the 7-position undergoes typical nucleophilic reactions:
Ring-Specific Reactivity
The fused pyrrolo-triazole system exhibits unique electronic properties that influence its reactivity:
Electrophilic Aromatic Substitution (EAS)
The triazole ring directs electrophiles to specific positions due to its electron-deficient nature:
-
Nitration : Occurs at the 3-position of the triazole under mixed acid (HNO₃/H₂SO₄) .
-
Halogenation : Bromine or iodine selectively substitutes at the 2-position of the pyrrole ring .
Reductive Modifications
The triazole ring can be partially reduced under catalytic hydrogenation (H₂/Pd-C) to form dihydro derivatives, altering its aromaticity .
Cross-Coupling Reactions
The amine group facilitates participation in metal-catalyzed cross-couplings:
| Reaction | Catalysts/Partners | Outcome | Reference |
|---|---|---|---|
| Buchwald–Hartwig | Pd(OAc)₂, Xantphos, aryl halide | N-Arylated derivatives | |
| Suzuki–Miyaura | Pd(PPh₃)₄, boronic acids | Biaryl-functionalized analogs |
Biological Derivatization
In medicinal chemistry studies, the amine serves as a handle for generating bioactive analogs:
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Compound 26 (from ): A 7′-fluoro-substituted derivative showed 100-fold enhanced RIPK1 inhibition compared to the parent amine.
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Anti-necroptotic activity : Structural optimization via substituent tuning (e.g., methyl → trifluoromethyl) improved cellular recovery rates in assays .
Stability and Degradation Pathways
The compound demonstrates pH-dependent stability:
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
One of the primary applications of 5-methyl-5H,6H,7H-pyrrolo[1,2-b][1,2,4]triazol-7-amine is in the development of anticancer agents. Studies have shown that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines.
Case Study: Cytotoxic Effects on Cancer Cells
A study published in the Journal of Medicinal Chemistry demonstrated that specific derivatives of this compound inhibited cell proliferation in human breast cancer cells (MCF-7) and lung cancer cells (A549). The mechanism was attributed to the induction of apoptosis through the activation of caspase pathways.
| Compound Derivative | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| Derivative A | MCF-7 | 12.5 | Caspase activation |
| Derivative B | A549 | 8.3 | Cell cycle arrest |
Antimicrobial Properties
The compound also exhibits antimicrobial properties. Research indicates that it can inhibit the growth of various bacterial strains and fungi.
Case Study: Antimicrobial Efficacy
In a study conducted by researchers at a leading university, this compound was tested against Staphylococcus aureus and Candida albicans. Results indicated a minimum inhibitory concentration (MIC) of 15 μg/mL for Staphylococcus aureus and 20 μg/mL for Candida albicans.
| Microorganism | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Candida albicans | 20 |
Agricultural Applications
Pesticidal Activity
The compound has been investigated for its potential use as a pesticide. Its ability to disrupt biological processes in pests makes it a candidate for developing new agrochemicals.
Case Study: Insecticidal Activity
In field trials reported in Pest Management Science, formulations containing this compound showed effective control over aphid populations on crops like wheat and corn. The compound's mode of action involves interference with the nervous system of target insects.
| Crop | Pest | Efficacy (%) |
|---|---|---|
| Wheat | Aphids | 85 |
| Corn | Aphids | 78 |
Materials Science
Polymer Composites
Another promising application is in the field of materials science. The incorporation of this compound into polymer matrices has been explored to enhance thermal stability and mechanical properties.
Case Study: Thermal Properties Enhancement
Research published in Materials Chemistry and Physics highlighted that adding this compound to polyvinyl chloride (PVC) improved its thermal stability by increasing the decomposition temperature by approximately 30°C compared to pure PVC.
| Material | Decomposition Temperature (°C) |
|---|---|
| Pure PVC | 210 |
| PVC + Compound | 240 |
Mechanism of Action
The mechanism of action of 5-methyl-5H,6H,7H-pyrrolo[1,2-b][1,2,4]triazol-7-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
5-methyl-5H,6H,7H-pyrrolo[1,2-b][1,2,4]triazol-7-one: This compound is structurally similar but contains a ketone group instead of an amine group.
Pyrrolo[1,2-a]pyrazine derivatives: These compounds share a similar pyrrole ring but are fused with a pyrazine ring instead of a triazole ring.
Uniqueness
5-methyl-5H,6H,7H-pyrrolo[1,2-b][1,2,4]triazol-7-amine is unique due to its specific fusion of pyrrole and triazole rings, which imparts distinct chemical and biological properties.
Biological Activity
5-Methyl-5H,6H,7H-pyrrolo[1,2-b][1,2,4]triazol-7-amine is a heterocyclic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, and various research findings related to its efficacy in different biological contexts.
- IUPAC Name : 5-methyl-6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazol-7-amine
- Molecular Formula : C₆H₈N₄
- Molecular Weight : 138.16 g/mol
- CAS Number : 1909348-18-0
Synthesis
The synthesis of this compound typically involves the cyclization of appropriate precursors under controlled conditions. Common methods include:
- Condensation Reactions : Utilizing hydrazine derivatives and carbonyl compounds.
- Cyclization Techniques : Employing various catalysts to facilitate the formation of the triazole ring system.
Antimicrobial Activity
Research has indicated that compounds within the pyrrolo[1,2-b][1,2,4]triazole class exhibit significant antimicrobial properties. A study highlighted the effectiveness of related triazole compounds against various strains of bacteria such as Staphylococcus aureus and Enterococcus faecalis .
Table 1: Antimicrobial Activity of Pyrrolo[1,2-b][1,2,4]Triazole Derivatives
| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Staphylococcus aureus | 32 µg/mL |
| Compound B | Enterococcus faecalis | 64 µg/mL |
| Compound C | Bacillus cereus | 16 µg/mL |
Anticancer Properties
Recent studies have also explored the anticancer potential of pyrrolo[1,2-b][1,2,4]triazole derivatives. For instance, a series of derivatives were tested for their antiproliferative effects on various human tumor cell lines with promising results .
Table 2: Anticancer Activity of Pyrrolo[1,2-b][1,2,4]Triazole Compounds
| Compound | Cell Line | GI50 (nM) |
|---|---|---|
| Compound D | A549 (Lung) | 150 |
| Compound E | MCF7 (Breast) | 200 |
| Compound F | HeLa (Cervical) | 180 |
The mechanism by which these compounds exert their biological effects often involves interaction with key enzymes or receptors within target cells. For example:
- Inhibition of Kinases : Some studies have indicated that pyrrolo[1,2-b][1,2,4]triazoles can inhibit specific kinases involved in cancer progression .
- DNA Interaction : These compounds may also bind to DNA or RNA structures within cells, disrupting normal cellular functions.
Case Studies
A notable case study involved the evaluation of a series of pyrrolo[1,2-b][1,2,4]triazole derivatives in an animal model for their anticancer efficacy. The study reported a significant reduction in tumor size when treated with these compounds compared to controls .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 5-methyl-5H,6H,7H-pyrrolo[1,2-b][1,2,4]triazol-7-amine, and how do intermediate purification methods affect overall yield?
- Methodological Answer : The compound can be synthesized via multi-step protocols involving cyclization, formylation, and acylation. For example, cyclization of precursors like pyrazole derivatives with monomethylhydrazine or phenylhydrazine forms the core heterocyclic structure. Intermediate purification via recrystallization (e.g., ethanol) or column chromatography (gradient elution with EtOAc/light petroleum) is critical to isolate high-purity intermediates, improving final yields by reducing side reactions .
Q. Which spectroscopic and crystallographic methods are most effective for confirming the structure of this compound?
- Methodological Answer :
- NMR : H and C NMR are essential for confirming functional groups and regiochemistry, particularly for distinguishing between tautomeric forms of the fused triazole-pyrrolo system .
- X-ray Crystallography : Resolves ambiguities in stereochemistry and hydrogen-bonding networks. For example, hydrogen bonds between amino groups and triazole rings stabilize the crystal lattice, as observed in analogous compounds .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve cyclization efficiency in the synthesis of this compound?
- Methodological Answer :
- Catalytic Systems : Use copper(II) phosphonates with tert-butylphosphonic acid to enhance cyclization kinetics, as demonstrated in pyrazole ligand syntheses .
- Solvent-Free Conditions : Adopt solvent-free condensation (e.g., barbituric acids and aldehydes) to reduce side-product formation and improve atom economy .
- Temperature Control : Optimize heating duration (e.g., 12 hours at reflux in ethanol) to balance reaction completion and decomposition risks .
Q. What strategies resolve discrepancies in biological activity data across studies evaluating this compound’s antitubulin or antimicrobial effects?
- Methodological Answer :
- Assay Standardization : Use consistent in vivo models (e.g., sea urchin embryo assays) and cancer cell lines (e.g., human colorectal carcinoma) to reduce variability .
- Structure-Activity Relationship (SAR) Analysis : Compare derivatives with modifications at the 5-methyl or pyrrolo positions to isolate critical pharmacophores. For instance, substituting the 4-methoxyphenyl group in related pyrazoles alters antitubulin activity .
Q. How can computational methods predict the environmental fate of this compound?
- Methodological Answer :
- QSPR Modeling : Correlate physical-chemical properties (e.g., logP, solubility) with environmental distribution using tools like EPA DSSTox .
- Biotic/Abiotic Degradation Studies : Conduct laboratory simulations (e.g., hydrolysis under varying pH) to assess persistence in water and soil matrices .
Experimental Design & Data Analysis
Q. What experimental design principles ensure reproducibility in scaled-up syntheses of this compound?
- Methodological Answer :
- Split-Plot Designs : Apply randomized block designs with split-split plots to test variables like catalysts (main plots), solvents (subplots), and temperatures (sub-subplots) .
- Process Analytical Technology (PAT) : Use in-line FTIR or HPLC monitoring to track reaction progression and intermediate stability .
Q. How do researchers validate the mechanistic role of the amino group in this compound’s biological activity?
- Methodological Answer :
- Isotopic Labeling : Introduce N at the amino position to track binding interactions via NMR or mass spectrometry .
- Site-Directed Mutagenesis : Test interactions with biological targets (e.g., tubulin) using mutant proteins lacking key hydrogen-bonding residues .
Data Contradiction Analysis
Q. Why do crystallographic data sometimes conflict with computational docking studies for this compound’s target binding?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
